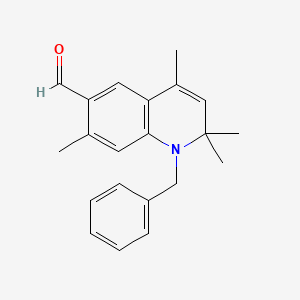
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C20H23NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products
Oxidation: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carboxylic acid
Reduction: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of receptors or other signaling molecules.
Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be compared with other quinoline derivatives:
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline: Similar structure but lacks the formyl group, leading to different chemical reactivity and applications.
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline: Contains a trityl group instead of a benzyl group, resulting in different physical and chemical properties.
2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline: Similar to the previous compound but with one less methyl group, affecting its steric and electronic characteristics.
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-benzyl-2,2,4,7-tetramethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C21H23NO/c1-15-10-20-19(11-18(15)14-23)16(2)12-21(3,4)22(20)13-17-8-6-5-7-9-17/h5-12,14H,13H2,1-4H3 |
InChI Key |
KAIUZVCQFOGESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2CC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















